molecular formula C15H16O2 B2742798 3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one CAS No. 95126-94-6

3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one

Cat. No.: B2742798
CAS No.: 95126-94-6
M. Wt: 228.291
InChI Key: TYWXTPZJOBOWNJ-UHFFFAOYSA-N
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Description

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one is a bicyclic lactone featuring a fused isobenzofuranone scaffold with methyl and phenyl substituents at the 3-position. Its structure (Figure 1) includes a partially hydrogenated bicyclic system, which confers unique stereoelectronic properties. Synthetically, it is prepared via Lewis acid-catalyzed reactions, such as the coupling of furan-2(5H)-one derivatives with isoprene under controlled conditions . The compound is typically isolated as a colorless oil, with structural confirmation via NMR, IR, and MS . Its stereochemistry (3S,3aS,7aR configuration in related derivatives) is critical for reactivity and downstream applications, such as intermediates in natural product synthesis .

Properties

IUPAC Name

3-methyl-3-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-8,12-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWXTPZJOBOWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=CCC2C(=O)O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one is C16H16O6C_{16}H_{16}O_{6}, with a molecular weight of approximately 304.29 g/mol. The compound features a unique bicyclic structure that contributes to its reactivity and potential biological activities.

Antioxidant Activity

Research has indicated that derivatives of tetrahydroisobenzofuran compounds exhibit potent antioxidant properties. For example, studies have shown that similar compounds can scavenge free radicals effectively, with implications for developing therapeutic agents against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal effects. For instance, compounds inspired by the tetrahydroisobenzofuran backbone have shown activity against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infections .

Antiplatelet Activity

Recent investigations into the structure-activity relationship of related compounds have revealed their potential as antiplatelet agents. These studies highlight the ability of certain derivatives to inhibit platelet aggregation, which could be beneficial in preventing thrombotic disorders .

Polymer Chemistry

The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with desirable mechanical properties and thermal stability .

Photonic Materials

Research has explored the use of this compound in creating photonic materials due to its optical properties. The incorporation of tetrahydroisobenzofuran derivatives into polymer matrices has been investigated for applications in light-emitting devices and sensors .

Case Studies

Study TitleFocusFindings
Synthesis and Biological Evaluation of Tetrahydroisobenzofuran DerivativesAntioxidant ActivityCompounds exhibited IC50 values ranging from 6.33 to 14.38 μg/mL against free radicals .
Antimicrobial Studies on Novel DerivativesAntimicrobial ActivitySignificant activity against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL reported .
Structure-Activity Relationship StudiesAntiplatelet ActivityCertain derivatives showed promising results in inhibiting platelet aggregation .

Mechanism of Action

The mechanism of action of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific effects of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lactone vs. Dione : Dione derivatives (e.g., 1,3-diones) exhibit stronger electron-withdrawing character, influencing reactivity in nucleophilic additions .

Reactivity Trends :

  • Reduction : The target compound undergoes BH₃·THF-mediated reduction to yield diols, whereas dione derivatives are resistant to such transformations .
  • Catalytic Hydrogenation: Unsubstituted tetrahydroisobenzofuranones (e.g., 4b) are prone to full hydrogenation, while phenyl-substituted analogs resist over-reduction .

Biological Activity

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the known biological effects of this compound, supported by various studies and data tables.

  • Molecular Formula : C13H14O2
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 11070-44-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its antiproliferative effects have been observed in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231).

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
3-Methyl-3-phenyl...MCF-733Inhibition of tubulin polymerization
3-Methyl-3-phenyl...MDA-MB-23123Induction of apoptosis; G2/M phase arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated comparable potency to established anticancer agents like combretastatin A-4 (CA-4), which is known for its ability to destabilize microtubules.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This interaction occurs at the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics essential for cell division.

Case Studies

  • Study on MCF-7 Cells :
    • In vitro experiments revealed that treatment with the compound resulted in significant G2/M phase arrest and subsequent apoptosis in MCF-7 cells. Flow cytometry analysis confirmed these findings, showing increased sub-G1 population indicative of apoptotic cells.
  • Study on MDA-MB-231 Cells :
    • Similar antiproliferative effects were observed in MDA-MB-231 cells, with IC50 values indicating strong activity against this aggressive breast cancer subtype.

Q & A

Synthetic Pathway Optimization

Q: What are the critical parameters for optimizing the synthesis of 3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one via epoxidation and cyclization? A: Key parameters include stoichiometric control of m-chloroperoxybenzoic acid (mCPBA) for epoxidation, use of p-toluenesulfonic acid (p-TsOH) as a cyclization catalyst, and anhydrous conditions to prevent side reactions. Zhang et al. achieved higher yields by monitoring reaction progress via TLC and adjusting temperature gradients during cyclization. Competing pathways, such as over-oxidation or ring-opening, can be mitigated by limiting reaction time to 2–4 hours .

Stereochemical Control

Q: How can stereochemical outcomes be controlled during the synthesis of tetrahydroisobenzofuranone derivatives? A: Stereoselectivity is achieved through chiral catalysts or protecting group strategies. For example, tert-butyldiphenylsilyl (TBDPS) ether protection directs borane-mediated reductions to favor the (3S,3aS,7aR) configuration. Welfo et al. demonstrated that maintaining reaction temperatures at -78°C during BH3·THF addition minimizes racemization, yielding >90% enantiomeric excess (ee) .

Structural Characterization

Q: What analytical techniques are most reliable for confirming the stereochemistry and regiochemistry of this compound? A: X-ray crystallography (CCDC 1505246) provides definitive stereochemical assignment, while ¹H/¹³C NMR and NOESY correlations resolve regiochemical ambiguities. For example, coupling constants (J = 8–12 Hz) in ¹H NMR distinguish axial vs. equatorial protons in the tetrahydrofuran ring. IR spectroscopy (C=O stretch at ~1750 cm⁻¹) confirms lactone formation .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in NMR data for synthetic intermediates? A: Contradictions often arise from dynamic processes (e.g., ring-flipping) or impurities. Zhang et al. addressed this by using variable-temperature NMR to freeze conformational exchange, revealing hidden splitting patterns. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Catalytic Systems

Q: What role do additives like Ag2O nanoparticles (Ag2ONPs) play in coupling reactions for benzofuranone derivatives? A: Ag2ONPs act as Lewis acid catalysts, accelerating alkyne-carboxylic acid coupling via π-activation. In the synthesis of (Z)-3-benzylidene derivatives, Ag2ONPs with pivalic acid (PivOH) improved yields by 30–40% compared to traditional Pd catalysts. Optimal loading is 1.0 equivalent to substrate .

Biological Activity Evaluation

Q: What in vitro models are suitable for assessing antioxidant and antiplatelet activity? A: DPPH radical scavenging assays (IC₅₀) and platelet aggregation inhibition (via ADP/arachidonic acid induction) are standard. For example, (Z)-3-benzylidene analogs showed IC₅₀ values of 10–15 μM in DPPH assays and 60–70% inhibition of platelet aggregation at 50 μM .

Structure-Activity Relationships (SAR)

Q: How can SAR studies identify functional groups critical for antiplatelet activity? A: Systematic substitution at the phenyl and methyl groups (e.g., electron-withdrawing vs. donating substituents) reveals pharmacophoric motifs. Para-methoxy groups enhance activity by 20% due to improved lipid membrane penetration, while ortho-substituents sterically hinder target binding .

Protecting Group Challenges

Q: What are the limitations of silyl ethers in multistep syntheses of tetrahydroisobenzofuranones? A: TBDPS groups, while stable under acidic conditions, require harsh fluoride-based deprotection (e.g., TBAF), which can degrade sensitive lactone rings. Welfo et al. optimized deprotection by using buffered TBAF (pH 7) to minimize side reactions .

Reaction Mechanism Elucidation

Q: What computational methods support mechanistic studies of cyclization reactions? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and activation energies. For example, cyclization via oxonium ion intermediates is favored over radical pathways, with ΔG‡ values <25 kcal/mol .

Scale-Up Challenges

Q: How does solvent choice impact scalability in nucleophilic substitution reactions? A: Polar aprotic solvents (e.g., THF) enhance nucleophilicity but pose distillation challenges. Zhang et al. substituted THF with 2-MeTHF for easier recovery (bp 80°C vs. 66°C) while maintaining 85% yield in tosyl chloride-mediated substitutions .

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